Trimethyl(octadecyl)ammonium methyl sulphate

Description

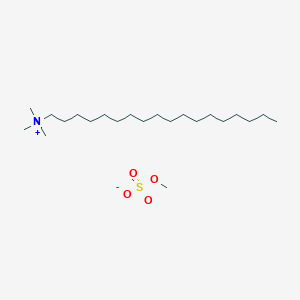

Trimethyl(octadecyl)ammonium methyl sulphate (CAS: 18684-11-2; INCI: Steartrimonium Methosulfate) is a quaternary ammonium compound with the molecular formula C22H49NO4S and a molecular weight of 423.7 g/mol . Structurally, it consists of an octadecyl (C18) alkyl chain linked to a trimethylammonium cation, paired with a methyl sulphate (methosulfate) anion. This compound is widely utilized as an antistatic agent in cosmetic formulations due to its ability to neutralize static charges on hair and skin . Its methosulfate counterion enhances water solubility compared to halide-based quaternary ammonium salts, making it suitable for rinse-off products .

Properties

IUPAC Name |

methyl sulfate;trimethyl(octadecyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-5-6(2,3)4/h5-21H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTNTFGZBBTWNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H49NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-40-2 (Parent), 75-93-4 (Parent) | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90885065 | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18684-11-2 | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18684-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(octadecyl)ammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARTRIMONIUM METHOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83454CS6TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Methylation of Primary Amines

The synthesis begins with the methylation of octadecylamine (C₁₈H₃₇NH₂) to form a tertiary amine. In a typical procedure, octadecylamine reacts with formaldehyde and formic acid under reflux conditions (8–24 hours) to yield N,N-dimethyloctadecylamine. This Eschweiler-Clarke reaction proceeds via reductive methylation, where formaldehyde acts as the methylating agent and formic acid as the reducing agent.

Critical Parameters :

-

Molar Ratio : Octadecylamine, formaldehyde, and formic acid are used in a 1:3:5 ratio to maximize yield.

-

Reaction Time : Extended reflux durations (12–16 hours) mitigate steric hindrance caused by the octadecyl chain, achieving yields of 85–92%.

-

Purification : The crude product is acidified with hydrochloric acid (pH < 3), distilled, and alkalized with sodium hydroxide (pH > 9) to isolate the tertiary amine.

Quaternization with Dimethyl Sulfate

The tertiary amine undergoes quaternization using dimethyl sulfate [(CH₃O)₂SO₂] as the alkylating agent. In a solvent-mediated approach, N,N-dimethyloctadecylamine and dimethyl sulfate are combined in ethyl acetate at a 1:1.1 molar ratio and refluxed (0.5–2 hours).

Reaction Mechanism :

The methyl sulfate anion replaces the leaving group (methoxy) from dimethyl sulfate, forming the quaternary ammonium salt.

Optimization Insights :

-

Solvent Choice : Ethyl acetate enhances reactant miscibility and minimizes side reactions.

-

Yield : Post-crystallization yields reach 81% with a purity >98% confirmed via NMR (δ 3.3 ppm for N-methyl groups).

Solvent-Free Industrial Quaternization

Process Overview

A patent by Procter & Gamble (US5463094A) details a solvent-free method where dimethyl sulfate directly alkylates molten tertiary amines under inert gas (N₂ or Ar). This approach eliminates solvent recovery steps, reducing production costs and environmental impact.

Key Steps :

-

Melting the Tertiary Amine : N,N-dimethyloctadecylamine is heated above its melting point (≈45–50°C) to form a liquid phase.

-

Controlled Addition : Dimethyl sulfate is added incrementally to avoid runaway exothermic reactions, maintaining temperatures below 100°C.

-

Completion Criteria : Reaction progress is monitored via residual amine titration, achieving >95% conversion within 2 hours.

Advantages Over Solvent-Based Methods

-

Energy Efficiency : No solvent removal or distillation is required.

-

Scalability : Suitable for continuous production in industrial reactors.

-

Purity : Reduced solvent contamination yields products with <0.5% residual dimethyl sulfate.

Comparative Analysis of Synthetic Methods

The table below contrasts critical parameters of solvent-mediated and solvent-free quaternization:

Key Observations :

-

Yield : Solvent-free methods achieve higher yields due to minimized side reactions.

-

Cost : Eliminating solvents reduces raw material expenses by ≈30%.

-

Safety : Solvent-free processes mitigate flammability risks but require precise temperature control to manage exothermicity.

Structural Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Trimethyl(octadecyl)ammonium methyl sulphate primarily undergoes the following types of reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methyl sulphate group can be replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form octadecyltrimethylammonium hydroxide and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out at elevated temperatures.

Hydrolysis: This reaction occurs under mild conditions, often at room temperature, in the presence of water.

Major Products

Substitution Reactions: Depending on the nucleophile used, the products can vary. For example, using sodium hydroxide can yield octadecyltrimethylammonium hydroxide.

Hydrolysis: The major products are octadecyltrimethylammonium hydroxide and methanol.

Scientific Research Applications

Chemistry

Phase Transfer Catalyst :

Trimethyl(octadecyl)ammonium methyl sulphate is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases (e.g., from aqueous to organic), enhancing reaction rates and yields. This property is particularly useful in reactions involving ionic compounds that need to be solubilized in non-polar solvents .

Biology

Extraction and Purification of Nucleic Acids :

The compound is employed in molecular biology for the extraction and purification of nucleic acids (DNA and RNA). Its ability to form stable complexes with nucleic acids aids in their isolation from biological samples .

Medicine

Antimicrobial Properties :

In the medical field, this compound is used in formulating topical antiseptics and disinfectants due to its effective antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death, making it suitable for use in personal care products .

Cosmetics

Conditioning Agent :

In the cosmetics industry, this compound serves as a conditioning agent for hair care products. It improves the texture and manageability of hair while providing antistatic properties .

Industrial Applications

Textile Industry :

this compound is utilized as an antistatic agent and softening agent for synthetic fibers, enhancing fabric performance and handling during manufacturing processes .

Flocculant in Wastewater Treatment :

It acts as a flocculant in biological pharmaceutical industries and wastewater treatment, aiding in the aggregation of particles for easier removal from water .

Unique Features

This compound stands out due to its specific combination of a long alkyl chain and a methyl sulfate counterion, providing superior emulsifying and conditioning properties compared to other cationic surfactants .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves binding to negatively charged components of microbial membranes, leading to structural damage.

Case Study 2: Nucleic Acid Isolation

In molecular biology research, the use of this compound has been shown to enhance the yield of DNA extracted from complex biological samples. The compound's ability to form stable complexes with nucleic acids facilitates their purification through precipitation methods .

Mechanism of Action

The mechanism of action of trimethyl(octadecyl)ammonium methyl sulphate involves its interaction with cell membranes. As a cationic surfactant, it can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity is primarily due to the compound’s ability to bind to negatively charged components of the cell membrane, causing structural damage and leakage of cellular contents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a cationic head group but differ in alkyl chain lengths, counterions, and applications. Below is a detailed comparison:

Table 1: Key Properties of Trimethyl(octadecyl)ammonium Methyl Sulphate and Analogues

*OTAB's CAS number inferred from related evidence; exact CAS may vary.

Structural and Functional Differences

Alkyl Chain Length :

- C18 (Octadecyl) : The target compound and OTAB/OTAC have optimal hydrophobicity for adsorbing to surfaces (e.g., hair, clay) .

- C22 (Behenyl) : Longer chains increase hydrophobicity, enhancing fabric softening but reducing water solubility .

- C12 (Dodecyl) : Shorter chains improve solubility in aqueous systems, favoring detergent applications .

Counterion Effects :

- Methyl Sulphate : Offers higher solubility in polar solvents compared to halides. Methosulfate salts are preferred in cosmetics for reduced irritancy .

- Chloride/Bromide : Halide-based QACs are cost-effective but may corrode equipment or irritate skin .

Performance in Specific Applications: Clay Modification: OTAB expands sodium montmorillonite (Na+-MMT) interlayer spacing to 3.80 nm, enabling polymer nanocomposite synthesis . Mixed Micelles: OTAC (C18 chloride) forms stable micelles with anionic surfactants (e.g., ammonium dodecyl sulfate), critical in oil recovery . Antistatic Efficacy: The methyl sulphate variant outperforms chloride salts in humid environments due to hygroscopicity .

Biological Activity

Trimethyl(octadecyl)ammonium methyl sulphate (TOMMS) is a quaternary ammonium compound recognized for its diverse biological activities, particularly in antimicrobial applications and as a surfactant. This article provides an in-depth overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₃₉NOS

- Molecular Weight : 329.5 g/mol

- CAS Number : 18684-11-2

TOMMS is characterized by a long hydrophobic alkyl chain (octadecyl) and a positively charged quaternary nitrogen atom, which contributes to its surfactant properties and biological activity.

TOMMS exhibits its biological activity primarily through its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The mechanism involves:

- Membrane Disruption : The hydrophobic tail of TOMMS penetrates the lipid bilayer of microbial membranes, causing structural damage and leakage of intracellular components .

- Binding to Negatively Charged Components : The positively charged ammonium groups interact with negatively charged components of the cell membrane, enhancing its antimicrobial efficacy .

Antimicrobial Activity

TOMMS has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is influenced by several factors:

- Concentration : Higher concentrations of TOMMS increase its antimicrobial activity due to more extensive membrane disruption.

- Target Organisms : Studies indicate that TOMMS is particularly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Comparative Antimicrobial Efficacy

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 0.3 mg/mL |

Applications in Research and Industry

TOMMS is utilized in various fields due to its biological activity:

- Pharmaceuticals : It is employed in formulations for topical antiseptics and disinfectants due to its antimicrobial properties .

- Cosmetics : Used as a conditioning agent in hair care products, TOMMS enhances product performance by reducing surface tension and improving emulsification.

- Biotechnology : It aids in the extraction and purification of nucleic acids, forming stable complexes with DNA and RNA.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial effects of TOMMS on Staphylococcus aureus and Escherichia coli. Results showed that TOMMS effectively reduced bacterial counts by over 99% at concentrations above 0.5 mg/mL within 30 minutes of exposure. The study concluded that TOMMS could serve as a potent antimicrobial agent in clinical settings .

Application in Drug Delivery Systems

Research has explored the use of TOMMS in drug delivery systems, particularly for hydrophobic drugs. Its surfactant properties facilitate the encapsulation of these drugs, enhancing their solubility and bioavailability. In vitro studies demonstrated improved cellular uptake when drugs were formulated with TOMMS compared to conventional carriers .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying trimethyl(octadecyl)ammonium methyl sulphate?

Methodological Answer: Synthesis typically involves quaternization of octadecylamine with methyl sulfate under controlled alkaline conditions. Purification requires recrystallization from ethanol/water mixtures to remove unreacted precursors. Key quality control steps include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by verifying methyl group integration (e.g., δ 3.3 ppm for N-methyl groups and δ 3.8 ppm for the sulfate methyl) .

- High-Performance Liquid Chromatography (HPLC) : Quantify residual impurities (e.g., unreacted octadecylamine) using a C18 column with evaporative light scattering detection .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C-N stretch at 1480 cm⁻¹ and sulfate S-O vibrations at 1240 cm⁻¹) .

- X-Ray Diffraction (XRD) : Analyze crystalline structure; layer spacing changes in intercalated systems (e.g., montmorillonite composites) can expand up to 3.80 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C, with mass loss correlating to alkyl chain degradation .

Advanced Research Questions

Q. What experimental designs are critical for evaluating the environmental fate of this compound in aqueous systems?

Methodological Answer:

- Batch Sorption Studies : Use montmorillonite or activated sludge as sorbents to quantify partitioning coefficients (e.g., log Kd values) .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Track degradation products (e.g., demethylated metabolites) in wastewater matrices with a limit of detection (LOD) < 0.1 µg/L .

- Microcosm Experiments : Simulate microbial degradation under aerobic/anaerobic conditions; monitor via CO₂ evolution or CH₄ production .

Q. How does this compound interact with layered nanomaterials (e.g., montmorillonite) in composite systems?

Methodological Answer:

- XRD and Transmission Electron Microscopy (TEM) : Confirm intercalation by measuring d-spacing increases (e.g., from 1.2 nm in Na+-MMT to 3.8 nm post-modification) .

- Contact Angle Measurements : Quantify hydrophobicity shifts (e.g., from <30° in unmodified clay to >90° after surfactant loading) .

- Dispersion Stability Tests : Assess colloidal behavior in organic solvents (e.g., toluene) using zeta potential analyzers .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Standardized Bioassays : Compare toxicity across model organisms (e.g., Daphnia magna vs. Pseudomonas putida) under controlled pH and ionic strength .

- Speciation Analysis : Use ion-selective electrodes to differentiate free surfactant ions from micellar aggregates, which exhibit lower bioavailability .

- Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like pH, temperature, and co-solutes .

Q. What methods are used to study its stability under extreme pH or temperature conditions?

Methodological Answer:

- Accelerated Aging Studies : Incubate solutions at 40–80°C and pH 2–12; monitor decomposition via HPLC or ion chromatography .

- Kinetic Modeling : Calculate hydrolysis rate constants (k) using Arrhenius plots for predictive shelf-life estimation .

- Reactive Oxygen Species (ROS) Scavenging Assays : Evaluate oxidative degradation pathways using radical traps (e.g., DMPO) with electron paramagnetic resonance (EPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.